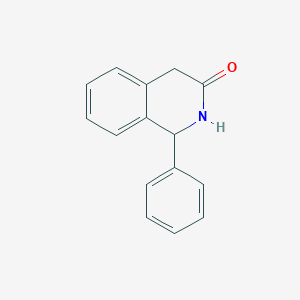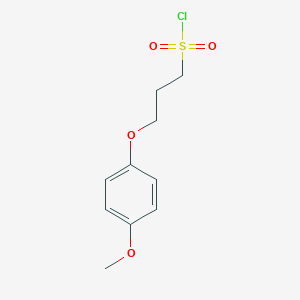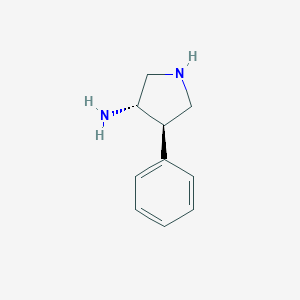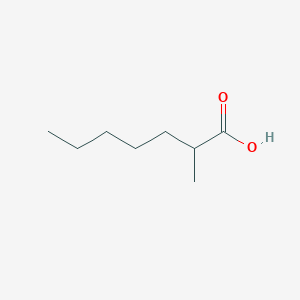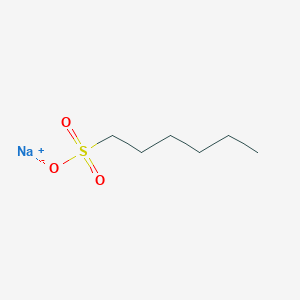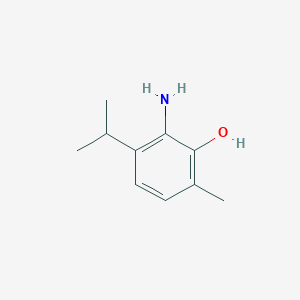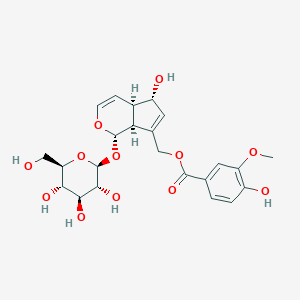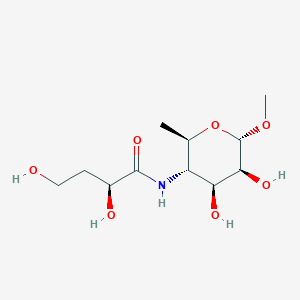
Me Ddgtman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me Ddgtman, also known as Methyl 2,3-dihydro-1H-inden-5-ylacetate, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. Me Ddgtman has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of Me Ddgtman is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Me Ddgtman has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Me Ddgtman may also modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Me Ddgtman has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Me Ddgtman can induce the expression of antioxidant and detoxification genes, as well as modulate the activity of various enzymes and receptors. In vivo studies have shown that Me Ddgtman can have neuroprotective, anti-cancer, and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
Me Ddgtman has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications. However, there are also limitations to the use of Me Ddgtman in lab experiments. Me Ddgtman may have limited solubility in certain solvents, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Me Ddgtman. One area of research could focus on further elucidating the mechanism of action of Me Ddgtman, which may help to identify new therapeutic applications for the compound. Another area of research could focus on optimizing the synthesis method of Me Ddgtman to improve yield and purity. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Me Ddgtman in vivo, which may help to inform dosing and administration strategies for potential therapeutic applications.
Méthodes De Synthèse
Me Ddgtman can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2,3-dihydro-1H-inden-5-ol with acetic anhydride to form 2,3-dihydro-1H-inden-5-ylacetate. This intermediate is then subjected to a series of reactions involving methyl iodide and sodium hydride to yield Me Ddgtman.
Applications De Recherche Scientifique
Me Ddgtman has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, Me Ddgtman has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Me Ddgtman has been studied for its anti-cancer properties and may have potential as a chemotherapeutic agent. In cardiovascular diseases, Me Ddgtman has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.
Propriétés
Numéro CAS |
116786-66-4 |
|---|---|
Nom du produit |
Me Ddgtman |
Formule moléculaire |
C11H21NO7 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S)-N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]-2,4-dihydroxybutanamide |
InChI |
InChI=1S/C11H21NO7/c1-5-7(12-10(17)6(14)3-4-13)8(15)9(16)11(18-2)19-5/h5-9,11,13-16H,3-4H2,1-2H3,(H,12,17)/t5-,6+,7-,8+,9+,11+/m1/s1 |
Clé InChI |
ASFHRCHAPWVLRF-QBTZHLMHSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)[C@H](CCO)O |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |
SMILES canonique |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |
Synonymes |
Me ddgTMan methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-alpha-D-mannopyranoside methyl 4,6-dideoxy-4-(3-deoxyglycerotetronamido)mannopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



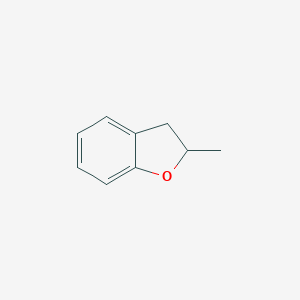
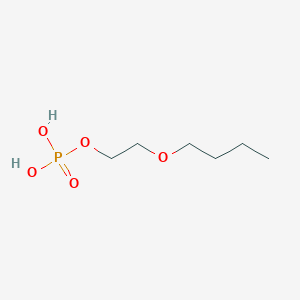
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
